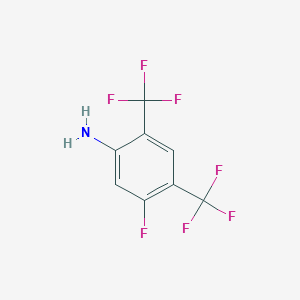

2,4-Bis(trifluoromethyl)-5-fluoroaniline

Description

2,4-Bis(trifluoromethyl)-5-fluoroaniline is an aromatic amine derivative characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 4, and a fluorine atom at position 5. The molecular formula is inferred to be C₈H₄F₇N, with an approximate molecular weight of 247 g/mol (calculated based on analogous structures) .

The compound’s structure imparts significant electron-withdrawing effects due to the -CF₃ groups and fluorine, which reduce electron density at the aromatic ring and the amine group. This electronic configuration enhances stability against oxidation and influences reactivity in synthetic applications, such as coupling reactions or amide formation .

Properties

IUPAC Name |

5-fluoro-2,4-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F7N/c9-5-2-6(16)4(8(13,14)15)1-3(5)7(10,11)12/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILHSWWRBXLLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244369 | |

| Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807120-35-9 | |

| Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807120-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Bis(trifluoromethyl)-5-fluoroaniline is a fluorinated aromatic amine known for its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C9H5F7N

- Molecular Weight : 235.14 g/mol

- CAS Number : 1807120-35-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl groups enhance lipophilicity and binding affinity to target proteins, which can modulate enzyme activities and receptor interactions.

Biological Activity Overview

Recent studies highlight the following biological activities associated with this compound:

- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibitory activity against HeLa and HepG2 cells.

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Cytotoxicity Studies

A series of in vitro studies were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

These results indicate that the compound has a promising profile as an anticancer agent, particularly against liver and cervical cancer cells.

Antimicrobial Activity

In a study assessing the antimicrobial properties of fluorinated compounds, this compound was tested against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The findings demonstrate that the compound possesses significant antimicrobial activity, particularly against fungal pathogens.

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the structure of this compound plays a crucial role in enhancing its biological activity. Comparative studies with non-fluorinated analogs have shown that fluorination increases both potency and selectivity towards biological targets.

Comparison with Similar Compounds

Electronic Effects

- This compound exhibits stronger electron withdrawal than analogs like 2-fluoro-5-(trifluoromethyl)aniline due to dual -CF₃ groups.

- 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8) shares dual -CF₃ substitution but lacks the 5-F atom, leading to differences in regioselectivity during electrophilic substitution .

Steric and Reactivity Considerations

- 3-Chloro-4-(trifluoromethyl)aniline (CAS 445-13-6) demonstrates how halogen substituents (Cl) increase steric hindrance compared to fluorine, altering reaction pathways in cross-coupling or nitration .

- 2,4-Difluoro-3-methyl-6-(trifluoromethyl)aniline combines fluorine and methyl groups, creating steric challenges that may limit accessibility to the amine group in catalysis .

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include:

- Halogenated aromatic compounds such as 2,4-dichloro-5-fluorobenzene or 2,4,5-trichloronitrobenzene.

- Trifluoromethylating agents or reagents capable of introducing trifluoromethyl groups.

- Fluorinating agents such as potassium fluoride or other fluoride salts.

- Nitro-substituted intermediates for subsequent reduction to aniline.

Detailed Preparation Methods

Fluorination and Trifluoromethylation

Trifluoromethylation is often achieved using trifluoromethyl magnesium bromide (a Grignard reagent) reacting with halogenated fluorobenzenes under anhydrous conditions to avoid reagent decomposition. For example, 3,5-dibromo-1-fluorobenzene reacts with trifluoromethyl magnesium bromide to introduce two trifluoromethyl groups at the 2 and 4 positions relative to fluorine.

Selective fluorination of chlorinated nitrobenzene derivatives is performed using fluoride salts (NaF, KF, CsF) in the presence of phase transfer catalysts such as quaternary ammonium salts under solid-liquid phase transfer conditions. This method allows substitution of chlorine atoms with fluorine atoms to yield difluoro-chloronitrobenzene intermediates with high specificity and yield.

Reduction of Nitro to Aniline

The nitro group in fluorinated nitrobenzene intermediates is reduced to an amine by catalytic hydrogenation using palladium on carbon (Pd/C) catalysts. This step is performed in methanol or similar solvents, often with sodium acetate as an additive to facilitate the reaction. The reduction proceeds with displacement of chlorine substituents where applicable, while fluorine substituents remain intact.

Typical hydrogenation conditions involve passing hydrogen gas through the reaction mixture at ambient to elevated temperatures (20–60°C) for several hours, followed by filtration and purification steps such as solvent evaporation, washing, and distillation to isolate the aniline product.

Representative Reaction Scheme

Notes on Process Optimization

Phase Transfer Catalysis: The use of quaternary ammonium salts significantly improves fluorination efficiency and selectivity by facilitating the transfer of fluoride ions into the organic phase.

Reaction Monitoring: Gas chromatography with internal standards is employed to monitor reaction progress and optimize reaction times and yields.

Purification: Final products are purified by fractional distillation, extraction, crystallization, or chromatography to achieve high purity suitable for research or industrial applications.

Yield Considerations: Multi-step syntheses often involve moderate to high yields per step, but overall yields depend on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Fluorination of chloronitrobenzene | KF or NaF, phase transfer catalyst, DMSO, 95–100°C | High selectivity and yield | Requires anhydrous conditions |

| Trifluoromethylation | CF3MgBr (Grignard reagent), anhydrous solvent | Direct introduction of CF3 groups | Sensitive to moisture |

| Nitro group reduction | Pd/C catalyst, H2 gas, methanol, NaOAc | Specific reduction without defluorination | Catalyst handling and disposal |

| Purification | Chromatography, distillation, extraction | High purity products | Multiple purification steps |

Research Findings and Industrial Relevance

The described methods are derived from patent literature and peer-reviewed research, demonstrating reliable synthetic routes to fluorinated anilines with high regioselectivity and yields.

The combination of fluorination and trifluoromethylation techniques allows for the tailored synthesis of complex fluorinated aromatic amines like this compound, which are valuable intermediates in pharmaceuticals, agrochemicals, and advanced materials.

Industrial scale-up involves optimization of reaction parameters to maximize space-time yields and minimize by-products, with advanced purification technologies ensuring product quality.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Bis(trifluoromethyl)-5-fluoroaniline, and how can purity be validated?

- Methodology :

- Step 1 : Start with a fluorinated aniline precursor. Introduce trifluoromethyl groups via Ullmann coupling or nucleophilic substitution, leveraging the directing effects of fluorine and amine groups. For example, nitro intermediates (e.g., 5-fluoro-2-nitroaniline analogs) can be reduced to the amine after trifluoromethylation .

- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate) to remove byproducts like unreacted halides.

- Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm trifluoromethyl group integration .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- Methodology :

- ¹H NMR : The amine proton (~5 ppm) and aromatic protons (split by fluorine coupling) provide distinct splitting patterns.

- ¹⁹F NMR : Three distinct signals for the two trifluoromethyl groups (split by J-coupling) and the fluorine substituent .

- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ at m/z 276.05 (C₈H₅F₇N) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during trifluoromethylation of polyhalogenated anilines?

- Analysis :

- The fluorine at position 5 deactivates the ring, directing trifluoromethyl groups to positions 2 and 4 via meta/para electronic effects. Steric hindrance from existing substituents may favor one position over another. Computational modeling (DFT) can predict transition-state energies for competing pathways .

- Experimental validation: Compare yields from reactions using Pd-catalyzed vs. copper-mediated trifluoromethylation under varying temperatures .

Q. How can conflicting melting point data for this compound derivatives be resolved?

- Methodology :

- Controlled recrystallization : Use solvent systems like ethanol/water to isolate polymorphs.

- DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition points, distinguishing true melting points from impurities .

- Cross-reference with analogs: For example, 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8) has a reported mp of 68–70°C; deviations in the target compound may arise from fluorine’s stronger electron-withdrawing effects .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Experimental Design :

- Stability testing : Expose the compound to pH gradients (1–14) at 25°C and 60°C, monitoring degradation via UV-Vis (λ ~260 nm for aromatic amines).

- Protection strategies : Acetylate the amine group (acetic anhydride/pyridine) to reduce reactivity. Deprotection post-reaction ensures functional group retention .

Data Interpretation & Optimization

Q. How can conflicting HPLC retention times for this compound be addressed across labs?

- Methodology :

- Standardized conditions : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Calibrate with a certified reference standard.

- Inter-lab validation : Share samples spiked with internal standards (e.g., 4-fluoroaniline) to normalize retention time variability .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Approach :

- DFT calculations : Use Gaussian or ORCA to model Fukui indices for electrophilic/nucleophilic sites. The amine group is highly reactive, but trifluoromethyl groups reduce electron density at adjacent carbons.

- Benchmarking : Compare predicted reactivity with experimental Suzuki coupling yields (e.g., with 4-bromophenylboronic acid) .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in oxygenated environments?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.